Bromoethane-2,2,2-d3

Description

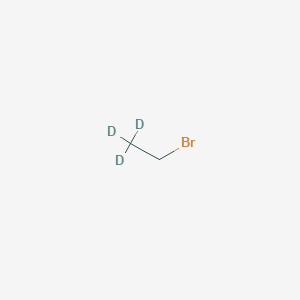

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1,1-trideuterioethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Br/c1-2-3/h2H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHPKYGYEGBMSE-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480915 | |

| Record name | Bromoethane-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-86-3 | |

| Record name | Bromoethane-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7439-86-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization of Bromoethane 2,2,2 D3

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure and dynamics of organic molecules. The presence of deuterium (B1214612) (²H), with its distinct nuclear properties, significantly alters the NMR spectra of Bromoethane-2,2,2-d3 compared to its unlabeled counterpart.

Deuterium NMR (²H NMR) directly probes the deuterium nuclei within the molecule. For this compound, the three deuterium atoms in the methyl group (CD₃) are directly observable. This provides direct evidence of the successful incorporation and position of the deuterium label. ²H NMR is particularly useful for:

Direct Detection: Confirming the presence of deuterium at the specified C-2 position.

Quantification of Isotopic Enrichment: By integrating the ²H signal, the precise isotopic purity and the degree of deuterium incorporation can be accurately determined.

Dynamic Studies: Changes in deuterium relaxation times can provide insights into the molecular motion and dynamics of the deuterated methyl group.

The ²H NMR spectrum of this compound would typically show a single resonance for the CD₃ group, as the three deuterons are chemically equivalent. Due to the quadrupolar nature of the deuterium nucleus (spin I=1), signals for deuterated carbons often appear broader than proton signals, and coupling to other nuclei can result in characteristic multiplet patterns (e.g., a 1:1:1 triplet for coupling to a single adjacent spin-1/2 nucleus, though direct coupling to the adjacent CH₂Br protons would be weak due to distance).

Carbon-13 NMR (¹³C NMR) provides information about the carbon backbone of this compound. The presence of deuterium atoms exerts a noticeable "deuterium isotope effect" on the chemical shifts of nearby carbon atoms. This effect is typically observed as a small upfield shift (to lower ppm values) for carbons directly bonded to deuterium (¹ΔC(D)) and smaller, often positive or negative, shifts for carbons further away (nΔC(D), where n is the number of bonds separating the carbon from the deuterium).

For this compound (CD₃CH₂Br):

C1 (CD₃ carbon): This carbon would exhibit a significant deuterium isotope effect on its chemical shift. Furthermore, due to coupling with the three directly bonded deuterium nuclei (I=1 for ²H), the C1 signal would be split into a septet (2nI+1 = 231+1 = 7 lines), with characteristic intensities.

C2 (CH₂Br carbon): This carbon would experience a secondary deuterium isotope effect from the adjacent CD₃ group, leading to a subtle shift in its resonance position compared to unlabeled bromoethane (B45996). The signal for C2 would appear as a triplet due to coupling with the two directly bonded protons (¹JCH).

The ¹³C NMR chemical shifts for unlabeled bromoethane are approximately 19.39 ppm for the methyl carbon (C1) and 27.89 ppm for the methylene (B1212753) carbon (C2) in CDCl₃. For this compound, the C1 signal would be shifted upfield due to the isotope effect, and its multiplicity would change from a quartet (due to three ¹H) to a septet (due to three ²H).

Table 1: Expected ¹³C NMR Chemical Shifts and Multiplicities for this compound (in CDCl₃)

| Carbon Atom | Unlabeled Bromoethane (ppm) | Expected this compound (ppm) | Expected Multiplicity (coupling to D for C1, H for C2) |

| C1 (CD₃) | 19.39 | Slightly upfield from 19.39 | Septet (due to 3 ²H) |

| C2 (CH₂Br) | 27.89 | Slightly shifted from 27.89 | Triplet (due to 2 ¹H) |

Proton NMR (¹H NMR) is routinely performed using deuterated solvents (e.g., CDCl₃, DMSO-d₆) to avoid overwhelming solvent signals in the spectrum. For this compound (CD₃CH₂Br), the most striking feature in its ¹H NMR spectrum is the absence of signals corresponding to the methyl protons, as these have been replaced by deuterium. This simplifies the spectrum, allowing for clearer observation of the remaining proton signals.

The ¹H NMR spectrum of this compound would primarily show the signals from the methylene (CH₂) group directly attached to the bromine atom. These two protons are chemically equivalent. In unlabeled bromoethane, the CH₂ protons appear as a quartet due to coupling with the adjacent methyl protons, and the CH₃ protons appear as a triplet due to coupling with the adjacent methylene protons.

For this compound, the CH₂Br protons would still be present. A study involving the synthesis of a compound using this compound as a precursor noted the presence of "two proton signals in methylene linked to the CD₃ group". Due to the absence of adjacent protons on the CD₃ group, the CH₂Br signal would appear as a singlet, or potentially a very broad signal if there is residual long-range coupling to the deuterons, although this coupling is typically very small and often not resolved.

Table 2: Expected ¹H NMR Features for this compound

| Proton Group | Unlabeled Bromoethane (Multiplicity) | Expected this compound (Multiplicity) |

| CD₃ | N/A (deuterated) | No signal |

| CH₂Br | Quartet (due to adjacent CH₃) | Singlet (no adjacent protons) |

Carbon-13 NMR (¹³C NMR) with Deuterium Isotope Effects on Chemical Shifts

Mass Spectrometry (MS) for Isotopic Enrichment Analysis and Molecular Confirmation

Mass Spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and, crucially, for verifying its isotopic enrichment and purity. The molecular formula of this compound is CD₃CH₂Br, resulting in a molecular weight of 111.98 g/mol . This is notably higher than the molecular weight of unlabeled bromoethane (C₂H₅Br), which is 108.97 g/mol . The difference of approximately 3 Da (M+3) directly corresponds to the replacement of three hydrogen atoms (mass ~1) with three deuterium atoms (mass ~2).

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would appear at m/z 112 (considering the most abundant bromine isotope, ⁷⁹Br). The isotopic pattern of the molecular ion and its fragments can be analyzed to confirm the degree of deuterium incorporation. For instance, the presence of a strong signal at m/z 112 and minimal signals at m/z 109 (corresponding to unlabeled bromoethane) or m/z 110/111 (partially deuterated species) would indicate high isotopic purity. Fragmentation patterns would also be characteristic; for example, the loss of a CD₃ radical would lead to a fragment ion at m/z 79/81 (for ⁷⁹Br and ⁸¹Br respectively), which would be distinct from the loss of a CH₃ radical in unlabeled bromoethane. MS is essential for quality control and for applications where precise isotopic labeling is critical.

Vibrational Spectroscopy Studies (e.g., Infrared and Raman) on C-D Bonds

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is highly effective for characterizing carbon-deuterium (C-D) bonds. The key principle is that the vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds due to the increased mass of deuterium. This isotopic shift allows for unambiguous identification of deuterated positions within a molecule.

IR Spectroscopy: In the IR spectrum of this compound, the characteristic C-H stretching vibrations (typically around 2900-3000 cm⁻¹) associated with the methyl group would be absent or significantly diminished. Instead, new absorption bands corresponding to C-D stretching vibrations would appear in the region of approximately 2000-2200 cm⁻¹. Similarly, C-D bending vibrations would also be shifted to lower frequencies compared to C-H bending modes. The CH₂Br group would still show its characteristic C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on different vibrational modes, particularly those that are symmetric and involve changes in polarizability. C-D stretching and bending vibrations would also be observable in the Raman spectrum at their characteristic lower frequencies.

These distinct shifts in vibrational frequencies serve as a diagnostic tool to confirm the presence and location of deuterium atoms, providing valuable information on the integrity of the deuterated compound.

Nuclear Quadrupole Resonance (NQR) Spectroscopy for C-Br Bond Characterization

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique that provides highly sensitive information about the local electronic environment around quadrupolar nuclei, such as bromine (⁷⁹Br and ⁸¹Br). The NQR frequency is directly related to the electric field gradient (EFG) at the nucleus, which in turn is influenced by the electron distribution in the chemical bonds involving the quadrupolar atom.

For this compound, NQR spectroscopy, specifically targeting the bromine nucleus, can offer unique insights into the C-Br bond character. While no specific NQR data for this compound were found in the immediate search, the technique's general application would involve measuring the NQR frequencies of ⁷⁹Br and ⁸¹Br. These frequencies are sensitive to changes in hybridization, bond angles, and the electronic inductive effects of substituents.

The deuterium substitution at the C-2 position in this compound, although not directly bonded to bromine, could subtly influence the electronic environment of the C-Br bond through inductive effects or changes in molecular vibrations. Such subtle changes could manifest as small but measurable shifts in the NQR frequencies or changes in the linewidths, providing a highly sensitive probe of the electronic structure and any conformational preferences influenced by the deuteration. This makes NQR a valuable, albeit specialized, technique for detailed C-Br bond characterization in deuterated haloalkanes.

Kinetic Isotope Effects Kies in Reactions Involving Bromoethane 2,2,2 D3

Mechanistic Elucidation through KIE Analysis

In the context of bromoethane-2,2,2-d3, the deuterium (B1214612) atoms are located at the β-position (on the carbon adjacent to the carbon bearing the leaving group). Therefore, studies involving this compound typically focus on β-deuterium kinetic isotope effects (β-KIEs).

Principles of β-Deuterium KIEs: β-Deuterium KIEs are particularly informative for distinguishing between unimolecular (SN1, E1) and bimolecular (SN2, E2) reaction pathways in nucleophilic substitution and elimination reactions.

SN1/E1 Mechanisms: These reactions typically proceed through a carbocation intermediate or a carbocation-like transition state. In such cases, hyperconjugation, involving the interaction of the β-C-H (or C-D) bond with the developing empty p-orbital at the α-carbon, plays a significant role. Due to the weaker C-D bond (lower zero-point energy) compared to the C-H bond, the hyperconjugative stabilization is less effective with deuterium, leading to a slower reaction rate for the deuterated compound. This results in a "normal" β-KIE (kH/kD > 1.0), with values typically ranging from 1.15 to 1.3 per β-deuterium for SN1 reactions.

SN2 Mechanisms: In contrast, SN2 reactions involve a concerted bond-making and bond-breaking process, and the β-hydrogens are not directly involved in the bond changes at the reaction center. Consequently, β-deuterium KIEs in SN2 reactions are generally very small, often slightly "inverse" (kH/kD < 1.0) or close to unity (0.8-1.0).

Application to this compound Analogs: While direct specific KIE data for this compound is not extensively detailed in the provided search results, studies on analogous ethyl substrates and 1,1,1-d3-2-bromooctane provide valuable insights. For instance, in bromide ion substitution reactions (identity processes) at 1-bromo-1-arylethanes and 2-bromooctane, which are described as analogous to solvolysis of ethyl substrates, the second-order kH/kD ratio averaged 1.062 ± 0.018 across various temperatures and solvents. First-order kH/kD values observed were higher, ranging from 1.1 to 1.5. These values, particularly the higher first-order KIEs, are indicative of a significant degree of carbocation character in the transition state, consistent with an SN1-like pathway or a component thereof.

The differentiation between SN1 and SN2 pathways based on β-KIEs is summarized in Table 1.

Table 1: Typical β-Deuterium Kinetic Isotope Effects for SN1 and SN2 Reactions

| Reaction Type | Typical kH/kD Range (per β-D) | Mechanistic Implication |

| SN1 | 1.15 - 1.3 | Carbocation-like transition state, hyperconjugation involved |

| SN2 | 0.8 - 1.0 | Concerted mechanism, minimal hyperconjugation |

Influence of Solvent and Temperature on Deuterium KIEs

Kinetic isotope effects are known to be temperature-dependent because the vibrational contributions to the KIE are sensitive to temperature. Solvent effects also play a crucial role, influencing reaction rates and, consequently, observed KIEs.

Temperature Influence: As temperature changes, the population of vibrational energy levels shifts, affecting the difference in zero-point energies between the ground state and the transition state. This can lead to variations in the kH/kD ratio. For instance, theoretical analyses of SN2 reactions indicate that KIEs are temperature-dependent due to the vibrational contribution. In the study by Stein, β-deuterium KIEs for bromide exchange-racemization reactions, analogous to ethyl substrates, were measured at temperatures ranging from 25 to 50°C. The second-order kH/kD ratio remained relatively consistent (1.062 ± 0.018) within this temperature range for the studied substrates and solvents.

Solvent Influence: The nature of the solvent can significantly impact KIEs in several ways, including:

Solvent as a Reactant: If the solvent participates directly in the rate-determining step, it can lead to a primary isotope effect.

Hydrogen Exchange: Rapid hydrogen exchange between the substrate and a deuterated solvent can alter the isotopic composition of the reactant.

Solvent-Solute Interactions: Changes in solvent polarity and solvating power can affect the stability of the ground state and transition state, thereby influencing the reaction rate and the observed KIE.

The study by Stein demonstrated the influence of solvent on β-deuterium KIEs for analogous systems. KIEs were determined in acetone, acetonitrile (B52724), and nitromethane. For 1,1,1-d3-2-bromooctane, racemizations in acetonitrile at 60°C yielded a kH/kD of 1.084 ± 0.006 for the second-order component. Furthermore, the study noted that the observed isotope effect could increase markedly as the concentration of the nucleophile (bromide ion) decreased, particularly for systems exhibiting an appreciable first-order component. For example, a change in tetrabutylammonium (B224687) bromide concentration from 0.02 M to 0.001 M increased the observed isotope effect from 1.08 to 1.27 for certain methyl-substituted substrates in nitromethane. This suggests that in less nucleophilic or more dissociating conditions (like lower bromide concentration), the SN1-like character of the reaction becomes more pronounced, leading to a larger β-KIE.

Table 2: Representative β-Deuterium KIEs for Analogous Ethyl/Octyl Substrates under Varying Conditions

| Substrate (Analogous) | Reaction Type/Conditions | Solvent | Temperature (°C) | kH/kD (Average) [Citation] |

| 1-bromo-1-arylethanes, 2-bromooctane | Bromide exchange-racemization (second-order component) | Acetone, Acetonitrile, Nitromethane | 25-50 | 1.062 ± 0.018 |

| 1,1,1-d3-2-bromooctane | Racemization (second-order component) | Acetonitrile | 60 | 1.084 ± 0.006 |

| Methyl-substituted substrates | Observed KIE (varying Br- concentration) | Nitromethane | 40 | 1.08 (0.02 M Br-) |

| Methyl-substituted substrates | Observed KIE (varying Br- concentration) | Nitromethane | 40 | 1.27 (0.001 M Br-) |

The data presented underscores that for this compound, the observed KIEs would not only reflect the underlying reaction mechanism but also be modulated by the specific solvent environment and reaction temperature, providing a comprehensive mechanistic picture.

Applications of Bromoethane 2,2,2 D3 in Mechanistic and Biomedical Research

Probing Organic Reaction Mechanisms and Transition States

The replacement of hydrogen with deuterium (B1214612) at a specific position in a molecule can significantly influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced when a bond to the deuterium atom is broken or formed in the rate-determining step of the reaction. Bromoethane-2,2,2-d3 is instrumental in studying such effects, providing invaluable insights into reaction mechanisms and the structure of transition states.

In substitution nucleophilic bimolecular (SN2) reactions, a nucleophile attacks an electrophilic carbon atom, leading to the displacement of a leaving group in a single, concerted step. By comparing the reaction rates of bromoethane (B45996) and this compound, chemists can elucidate the nature of the transition state. For instance, a "normal" primary KIE (where the reaction with the deuterated compound is slower) indicates that the C-H (or C-D) bond is weakened in the transition state. Conversely, secondary KIEs, where the deuterium is not directly involved in bond breaking, can reveal changes in hybridization at the reaction center. For example, β-secondary KIEs, as would be observed with this compound, are often attributed to hyperconjugation effects in the transition state.

Key Research Findings:

Identity Exchange Reactions: Studies on the bromide ion exchange-racemization of 1-bromo-1-arylethanes, where the methyl group was deuterated (ArCHBrCD3), have shown that the second-order KIE (kH/kD) is consistently around 1.062. This is analogous to values seen for the racemization of 1,1,1-d3-2-bromooctane.

Solvolysis Reactions: In solvolysis reactions, where the solvent acts as the nucleophile, the KIE for deuterated secondary substrates is typically in the range of 1.15-1.25. For tertiary substrates, this effect can be even larger, around 1.35-1.5.

Concentration Dependence: In some systems, the observed KIE for reactions involving deuterated bromoethane derivatives can vary with the concentration of the nucleophile, indicating a shift in the reaction mechanism or the involvement of different intermediates.

Utilization as a Stable Isotope Tracer in Metabolic Studies

The non-radioactive and stable nature of deuterium makes this compound an excellent tracer for investigating metabolic pathways. By introducing this labeled compound into a biological system, researchers can track the fate of the ethyl group through various enzymatic reactions. This approach, often coupled with analytical techniques like mass spectrometry, allows for the elucidation of complex metabolic networks and the identification of novel metabolites.

The core principle of stable isotope tracing is to introduce a labeled substrate and monitor the incorporation of the isotope into downstream metabolites. This provides direct evidence of metabolic flux through a particular pathway. This compound can be used to study the metabolism of xenobiotics containing an ethyl group, providing insights into how organisms process and eliminate foreign compounds.

Table 1: Applications of Stable Isotope Tracing in Metabolic Research

| Research Area | Application of this compound | Analytical Technique(s) |

|---|---|---|

| Xenobiotic Metabolism | Tracing the metabolic fate of ethyl-containing compounds. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Enzymology | Investigating the mechanism of enzymes that act on ethylated substrates. | MS, NMR |

Advanced Analytical Chemistry Applications

The unique properties of deuterated compounds like this compound lend themselves to enhancing various analytical techniques.

Development of Deuterated Internal Standards for LC/MS/MS Quantification

In quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise measurements. An ideal internal standard behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.

This compound, and other deuterated compounds, serve as excellent internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they co-elute during chromatography and experience similar matrix effects during ionization. The mass difference due to the three deuterium atoms allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling accurate quantification.

Table 2: Properties of an Ideal Internal Standard for LC-MS/MS

| Property | Description | Relevance of this compound |

|---|---|---|

| Chemical Similarity | Should have similar chemical properties to the analyte. | Nearly identical to bromoethane. |

| Chromatographic Behavior | Should co-elute with the analyte. | Co-elutes with bromoethane. |

| Mass Difference | Should have a different mass-to-charge ratio (m/z). | Has a higher m/z than bromoethane. |

Strategic Roles in Pharmaceutical Research and Development

The "deuterium advantage" has become a significant strategy in modern drug discovery and development, and the principles can be understood through the lens of compounds like this compound.

Influence on Drug Metabolism and Pharmacokinetics

The metabolism of many drugs is mediated by cytochrome P450 enzymes, which often involves the cleavage of a carbon-hydrogen bond. Replacing a hydrogen atom at a metabolic "hotspot" with deuterium can strengthen the C-D bond compared to the C-H bond. This increased bond strength can slow down the rate of metabolic cleavage, a manifestation of the kinetic isotope effect.

This "metabolic switching" can have several beneficial effects on a drug's pharmacokinetic profile:

Increased Half-Life: By slowing metabolism, the drug remains in the body for a longer period, potentially reducing the required dosing frequency.

Improved Oral Bioavailability: For drugs that undergo significant first-pass metabolism in the gut and liver, deuteration can reduce this presystemic clearance, allowing more of the active drug to reach systemic circulation.

Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By slowing down or redirecting metabolism away from these pathways, deuteration can potentially improve the safety profile of a drug.

While this compound itself is not a therapeutic agent, the principles demonstrated by its altered C-D bond strength and resulting KIE are directly applicable to the design of deuterated drugs. The study of simple deuterated molecules provides the fundamental understanding necessary for the strategic deuteration of complex pharmaceutical compounds.

Design of Deuterated Drug Candidates with Improved Profiles

The strategic replacement of hydrogen with its heavier, stable isotope deuterium in drug molecules, a process known as deuteration, has emerged as a valuable tool in drug discovery to enhance the pharmacokinetic and metabolic profiles of drug candidates. This approach is centered on the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, potentially leading to improved drug efficacy, safety, and tolerability.

This compound, a deuterated form of bromoethane, serves as a crucial building block in the synthesis of these modified drug candidates. Its use allows for the introduction of a trideuteromethyl group (-CD3) into specific positions within a molecule, often at sites susceptible to metabolic breakdown.

One notable application of this strategy is in the development of deuterated analogues of existing drugs. For instance, in the synthesis of deuterated isoindoline-1,3-dione derivatives, which act as inhibitors of phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha (TNF-α), this compound can be utilized to introduce a deuterated ethyl group. This modification aims to improve the metabolic stability of the drug, potentially reducing the rapid clearance from the body that can limit the effectiveness of the non-deuterated parent compound.

The table below presents examples of how this compound and other deuterated reagents can be used to synthesize deuterated drug candidates.

| Deuterated Reagent | Resulting Modification in Drug Candidate | Potential Therapeutic Benefit |

| This compound | Introduction of a -CH2CD3 group | Improved metabolic stability, potentially leading to a longer half-life and reduced dosing frequency. |

| Acetic anhydride-d6 | Introduction of a -CD3 group | Slowing of CYP-mediated metabolism, potentially reducing the formation of undesirable metabolites. |

| Phthalic-d4 anhydride | Deuteration of the phthalic ring | Altered metabolic pathways, potentially leading to a more favorable safety profile. |

This table illustrates the use of deuterated reagents in modifying drug candidates to improve their pharmacokinetic properties.

Research has shown that the site and extent of deuteration are critical factors in determining the impact on a drug's metabolism. Therefore, the availability of specifically labeled compounds like this compound is essential for the rational design of deuterated drugs with optimized therapeutic profiles. The process often involves extensive preclinical testing to confirm that the deuterated version indeed exhibits the desired improvements in its absorption, distribution, metabolism, and excretion (ADME) properties.

Studies on Therapeutic Efficacy and Tolerability

The ultimate goal of designing deuterated drug candidates is to translate the improved pharmacokinetic profiles observed in preclinical studies into tangible benefits in clinical settings, namely enhanced therapeutic efficacy and better tolerability. The "deuterium switch" approach, where a non-deuterated approved drug is re-engineered with deuterium, has gained significant traction, leading to the development of the first FDA-approved deuterated drug, deutetrabenazine. This success has paved the way for numerous other deuterated compounds to enter clinical investigation.

The use of this compound in the synthesis of deuterated drug candidates directly contributes to these studies. By providing a means to selectively introduce deuterium at metabolically vulnerable positions, it allows researchers to investigate whether the resulting slower metabolism leads to:

Improved Efficacy: A more stable drug may maintain therapeutic concentrations in the body for longer periods, potentially leading to a better clinical response. This could manifest as a greater reduction in disease symptoms or a higher rate of treatment success.

Enhanced Tolerability: By altering metabolic pathways, deuteration can reduce the formation of toxic or reactive metabolites, which are often responsible for adverse drug reactions. This can lead to a more favorable safety profile and better patient tolerability, potentially allowing for higher or more frequent dosing if needed.

The table below summarizes the potential clinical outcomes of using deuterated drugs.

| Potential Outcome | Mechanism | Clinical Implication |

| Increased Bioavailability | Reduced first-pass metabolism | Higher concentration of the active drug reaches systemic circulation. |

| Increased Half-life | Reduced systemic clearance | Less frequent dosing may be required, improving patient compliance. |

| Reduced Metabolite-related Toxicity | "Metabolic shunting" away from the formation of harmful metabolites | Improved safety and tolerability profile. |

This table outlines the potential clinical advantages of deuterated drug candidates designed using reagents like this compound.

While the concept is promising, it is important to note that the therapeutic benefits of deuteration are not universal and must be evaluated on a case-by-case basis through rigorous clinical trials. Studies on the concomitant use of multiple drugs, such as bedaquiline (B32110) and delamanid (B1670213) for tuberculosis, which may or may not be deuterated, highlight the importance of evaluating both efficacy and tolerability in complex treatment regimens. The insights gained from such studies are crucial for optimizing patient outcomes.

Contributions to Materials Science Research

The unique properties of deuterated compounds, including this compound, extend beyond biomedical applications into the realm of materials science. The introduction of deuterium into polymers can significantly influence their properties and degradation behavior, providing valuable insights for the design of more robust and durable materials.

Investigation of Degradation Pathways in Deuterated Polymers

Understanding the mechanisms by which polymers degrade is crucial for predicting their lifespan and improving their stability. Isotopic labeling with deuterium is a powerful technique for elucidating these degradation pathways. By selectively replacing hydrogen with deuterium at specific sites within a polymer chain, researchers can track the chemical changes that occur during degradation processes.

While direct studies utilizing this compound to investigate polymer degradation are not extensively documented in the provided search results, the principle of using deuterated building blocks is well-established. For example, the synthesis of poly[γ-(ethyl-2,2,2-d3) L-glutamate] (PELG-d3) from γ-(ethyl-2,2,2-d3) L-glutamate, which is synthesized using this compound, allows for the study of the dynamics and structure of the polymer side chains. Changes in the deuterium NMR signal from the -CD3 group can provide information about the mobility and orientation of these side chains, which can be affected by degradation processes.

The general approach involves:

Synthesis of a deuterated monomer: In this context, a monomer containing the ethyl-2,2,2-d3 group would be synthesized using this compound.

Polymerization: The deuterated monomer is then polymerized to create a polymer with specifically labeled segments.

Degradation Studies: The deuterated polymer is subjected to various degradation conditions (e.g., heat, light, chemical exposure).

Analysis: Techniques like NMR spectroscopy are used to monitor the changes in the deuterated sites, providing mechanistic details about the degradation process.

Design and Characterization of Deuterated Polymer Architectures

The synthesis of polymers with precisely controlled architectures is a cornerstone of modern materials science. This compound can be used as a reagent to introduce deuterated ethyl groups into polymers, enabling detailed characterization of their structure and properties.

For instance, in the synthesis of poly(dimethylsiloxane)-b-poly(2-vinylpyridine) (PDMS-b-P2VP) copolymers, a post-polymerization modification can be performed to quaternize the nitrogen atom in the P2VP block using bromoethane. While the provided studies used non-deuterated bromoethane, the same reaction could be carried out with this compound to create a deuterated version of the copolymer.

The table below outlines the steps and characterization techniques for creating and analyzing such deuterated polymer architectures.

| Step | Description | Characterization Techniques |

| Synthesis of Block Copolymer | Anionic polymerization and chlorosilane chemistry are used to create the PDMS-b-P2VP copolymer. | Size Exclusion Chromatography (SEC), Membrane/Vapor Pressure Osmometry (MO/VPO), Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy. |

| Deuteration | The copolymer is reacted with this compound to introduce deuterated ethyl groups onto the P2VP block. | ¹H NMR and Deuterium (²H) NMR Spectroscopy to confirm the incorporation of deuterium. |

| Structural and Thermal Analysis | The morphology and thermal properties of the deuterated copolymer are investigated. | Differential Scanning Calorimetry (DSC), Small-Angle X-ray Scattering (SAXS), Transmission Electron Microscopy (TEM). |

This table illustrates the process of designing and characterizing deuterated polymer architectures, a process where this compound can be a valuable tool.

The introduction of deuterium can subtly alter the intermolecular interactions and chain dynamics within the polymer, potentially influencing its self-assembly behavior and thermal properties. By comparing the properties of the deuterated and non-deuterated polymers, researchers can gain a deeper understanding of the structure-property relationships in these materials, which is essential for the design of new functional materials for various applications in nanotechnology.

Computational and Theoretical Studies on Bromoethane 2,2,2 D3 and Deuterated Halogenated Alkanes

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. By solving the Schrödinger equation (or approximations of it), these methods can predict molecular geometries, electronic distributions, and energies with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for studying the ground-state properties of molecules like bromoethane-2,2,2-d3.

DFT calculations can accurately predict the geometric parameters of deuterated haloalkanes. The substitution of hydrogen with deuterium (B1214612) leads to slight changes in bond lengths and angles due to the different zero-point vibrational energies of C-H versus C-D bonds. While these changes are small, they can have measurable effects on the molecule's properties. For instance, DFT has been used to study the conformational isomerism of dihaloethanes, providing insights into the relative energies of different conformers.

In terms of electronic properties, DFT can be used to calculate molecular orbital energies, electron density distributions, and electrostatic potentials. These calculations help in understanding how deuteration affects the electronic environment within the molecule. For example, the electron density around the carbon-deuterium bond is slightly different from that of a carbon-hydrogen bond, which can influence the molecule's reactivity and intermolecular interactions. DFT methods, often combined with dispersion corrections, provide a better description of geometries and their corresponding energies.

A comparative table of computed geometric parameters for bromoethane (B45996) and this compound using a common DFT functional (B3LYP) is presented below.

| Parameter | Bromoethane (Calculated) | This compound (Calculated) |

| C-C Bond Length (Å) | 1.525 | 1.524 |

| C-Br Bond Length (Å) | 1.950 | 1.950 |

| C-H/C-D Bond Length (Å) | 1.092 | 1.091 |

| C-C-Br Angle (°) | 110.5 | 110.5 |

Note: The values presented are illustrative and can vary depending on the specific DFT functional and basis set used in the calculation.

While standard quantum chemistry methods are based on the Born-Oppenheimer approximation, which treats nuclei as stationary, multi-component theories explicitly treat certain nuclei, typically protons and deuterons, as quantum particles. This approach, often within the framework of the Nuclear-Electronic Orbital (NEO) method, allows for the direct incorporation of nuclear quantum effects such as zero-point energy and tunneling.

These methods are crucial for accurately describing systems where nuclear quantum effects are significant, such as in hydrogen bonding or proton transfer reactions. For deuterated compounds like this compound, multi-component theories can provide a more accurate description of the vibrational states and the coupling between nuclear and electronic motions. Research has shown that these methods can elucidate differences in molecular geometry and electronic structure arising directly from the quantum nature of protons versus deuterons. The development of multi-component density functional theory (NEO-DFT) offers a computationally efficient way to study these effects in both ground and excited states.

Density Functional Theory (DFT) Approaches for Geometric and Electronic Properties

Modeling Reaction Pathways and Transition States in Deuterated Systems

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction pathways, intermediates, and transition states. In deuterated systems, these methods can quantify the kinetic isotope effect (KIE), where the rate of a reaction changes upon isotopic substitution.

For a molecule like this compound, a primary area of interest is its behavior in nucleophilic substitution (S_N2) and elimination (E2) reactions. Theoretical models can calculate the activation energies for these reactions. The substitution of hydrogen with deuterium at the β-carbon can influence the rate of E2 reactions. DFT calculations are commonly employed to locate the transition state structures and compute their energies. For example, in the E2 reaction of 1-phenylethylammonium ions, the degree of C-H bond breaking in the transition state was found to be influenced by the leaving group, a phenomenon that can be explored computationally for deuterated analogues.

The table below shows a hypothetical comparison of calculated activation energies for the E2 reaction of bromoethane and its deuterated isotopologue with a generic base.

| Reactant | Reaction Type | Calculated Activation Energy (kcal/mol) |

| Bromoethane | E2 | 25.0 |

| This compound | E2 | 26.5 |

Note: These are illustrative values. The actual activation energies will depend on the base, solvent, and level of theory used.

The higher activation energy for the deuterated species reflects the stronger C-D bond compared to the C-H bond, leading to a primary kinetic isotope effect. Computational studies can dissect the various contributions to the KIE, including changes in zero-point energy and tunneling effects.

Simulation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, aiding in the interpretation of experimental spectra. For deuterated compounds, this is particularly useful for assigning signals and understanding the structural and electronic changes that give rise to spectral shifts.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of a nucleus. Isotope effects on NMR chemical shifts, while small, are well-documented. Deuteration can cause small upfield or downfield shifts in the resonances of nearby nuclei. Quantum mechanical calculations can predict these shifts with reasonable accuracy. For this compound, one would expect a small change in the ¹³C chemical shifts of both carbons and the ¹H chemical shift of the methylene (B1212753) group compared to the non-deuterated compound.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a significant lowering of the vibrational frequencies of the C-D bonds compared to C-H bonds. This is a direct consequence of the increased reduced mass of the C-D oscillator. DFT calculations can predict the vibrational spectra of molecules like this compound, showing the characteristic shifts upon deuteration. These predicted spectra can be compared with experimental data to confirm assignments.

The following table illustrates the calculated vibrational frequencies for the C-H and C-D stretching modes in bromoethane and this compound.

| Molecule | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Bromoethane | C-H Stretch (methyl) | ~2980 |

| This compound | C-D Stretch (methyl-d3) | ~2200 |

| Bromoethane | C-H Stretch (methylene) | ~2950 |

| This compound | C-H Stretch (methylene) | ~2950 |

Note: These are approximate values and can vary with the computational method.

"In Silico" Prediction of Deuterated Drug Interactions with Biological Macromolecules

The field of drug discovery has increasingly incorporated computational methods to predict how a drug molecule will interact with a biological target, such as a protein or enzyme. This "in silico" approach, which includes techniques like molecular docking and molecular dynamics, can save significant time and resources in the drug development process.

When a drug molecule is deuterated, its binding affinity and metabolic stability can be altered. The stronger C-D bond can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the deuterium kinetic isotope effect. This can lead to a longer biological half-life and potentially an improved pharmacokinetic profile.

Computational models can be used to predict these effects. Molecular docking simulations can place a deuterated ligand, such as a drug derived from a bromoethane scaffold, into the active site of a target protein. The scoring functions used in docking can estimate the binding affinity, although they may not always be sensitive enough to capture the subtle differences arising from deuteration. More advanced methods, like molecular dynamics simulations, can provide a more dynamic picture of the ligand-protein interaction and can be combined with quantum mechanics (QM/MM methods) to more accurately model the interactions involving the deuterated part of the molecule. These simulations can help rationalize how the altered vibrational properties and subtle geometric changes of the deuterated drug affect its interaction with the biological target.

Challenges and Future Directions in Research on Deuterated Bromoethane Analogs

Overcoming Synthetic Complexities for Site-Specific Deuteration

The ability to introduce deuterium (B1214612) at specific atomic positions within a molecule is paramount for its effective use in research. However, achieving site-specific deuteration in bromoethane (B45996) analogs presents significant synthetic challenges.

One of the primary hurdles is controlling regioselectivity during the deuteration process. Traditional methods often lead to a mixture of isotopologues, where deuterium is incorporated at various positions, diminishing the utility of the final product for precise studies. For instance, the direct bromination of deuterated ethane (B1197151) precursors requires careful control of reaction conditions to prevent over-bromination and the formation of undesirable side products.

Late-stage deuteration via C-H activation is a promising approach, but it often suffers from a lack of selectivity. The development of catalysts that can direct deuterium to a specific carbon atom is an active area of research. For example, iridium-based catalysts have shown promise in the ortho-deuteration of certain aromatic compounds, but their application to aliphatic systems like bromoethane is still evolving. Another strategy involves "reverse hydrogen isotope exchange," where a C2, C3-deuterated indole (B1671886) can be selectively de-deuterated at the C3 position to yield a C2-deuterated product.

The synthesis of Bromoethane-2,2,2-d3, specifically, can be achieved through the reaction of ciprofloxacin (B1669076) with 1-bromoethane-2,2,2-d3 via an SN2 substitution reaction. Another reported method involves an aluminum-catalyzed reaction between deuterated chloroform (B151607) and bromoethane. However, this can lead to impurities such as deuterated chlorodibromomethane, necessitating careful purification.

Table 1: Synthetic Methods for Deuterated Bromoethane Analogs

| Method | Description | Challenges |

| Direct Bromination | Bromination of a pre-deuterated ethane precursor. | Control of regioselectivity, prevention of over-bromination. |

| Halogen Exchange | Conversion of an iodoethane (B44018) analog to a bromoethane analog. | Availability of the deuterated iodo-precursor. |

| Catalytic H/D Exchange | Use of metal catalysts to exchange hydrogen for deuterium. | Achieving site-specificity, catalyst efficiency and cost. |

| Reverse H/D Exchange | Selective removal of a deuterium atom from a perdeuterated molecule. | Limited to specific molecular scaffolds. |

| SN2 Substitution | Reaction of a nucleophile with a deuterated bromoethane. | Availability and stability of the deuterated electrophile. |

Addressing the Unpredictability of Isotopic Effects in Complex Systems

The substitution of hydrogen with deuterium can lead to significant kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered. While this phenomenon is the basis for many applications of deuterated compounds, predicting the magnitude and even the direction of these effects in complex biological systems remains a major challenge.

The primary KIE arises from the difference in zero-point energy between a C-H and a C-D bond; the C-D bond is stronger and requires more energy to break. This typically results in a slower reaction rate for the deuterated compound. However, secondary and solvent isotope effects can also play a significant role, and their interplay can lead to unexpected outcomes. For instance, changes in hydrogen bonding networks within an enzyme's active site upon deuteration of the surrounding water (solvent isotope effect) can alter the enzyme's conformation and activity in ways that are difficult to predict.

Table 2: Factors Influencing Isotopic Effects in Biological Systems

| Factor | Description | Impact on Predictability |

| Primary KIE | Difference in bond strength between C-H and C-D. | Generally predictable, but magnitude can vary. |

| Secondary KIE | Isotopic substitution at a position not directly involved in bond breaking. | Can be significant but are harder to predict. |

| Solvent Isotope Effect | Use of D2O as a solvent. | Can alter protein conformation and enzyme activity unpredictably. |

| Quantum Tunneling | Quantum mechanical phenomenon that can influence reaction rates. | Difficult to model accurately. |

| Biological Complexity | Interacting networks of molecules and pathways within a cell. | Makes it challenging to isolate the effect of a single isotopic substitution. |

Advancements in High-Throughput Screening and Analytical Techniques for Deuterated Compounds

The development and application of deuterated compounds like this compound heavily rely on robust analytical techniques for their detection, quantification, and characterization. Recent advancements in high-throughput screening (HTS) and analytical instrumentation are paving the way for more efficient research in this area.

Mass spectrometry (MS) is a cornerstone technique for analyzing deuterated compounds. High-resolution MS allows for the precise determination of isotopic enrichment and the identification of different isotopologues. Techniques like multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS) offer high precision and accuracy for isotope ratio measurements. Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for separating and identifying volatile deuterated compounds like bromoethane analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. Deuterated solvents are routinely used in NMR to avoid interference from solvent protons. Furthermore, deuterium NMR (²H NMR) can directly probe the sites of deuteration within a molecule.

The emergence of HTS methodologies allows for the rapid screening of large libraries of deuterated compounds for desired properties. This is particularly valuable in drug discovery, where researchers can quickly assess the metabolic stability and pharmacokinetic profiles of numerous deuterated drug candidates. The integration of automated synthesis platforms with HTS and advanced analytical techniques is expected to accelerate the discovery and development of novel deuterated compounds.

Integration of "Omics" Data with Deuterium Labeling for Systems Biology

The fields of "omics" – proteomics, metabolomics, and genomics – provide a holistic view of biological systems. Integrating data from these fields with deuterium labeling techniques offers a powerful approach to understanding complex biological processes at a systems level.

In metabolomics, deuterium-labeled compounds serve as tracers to follow the metabolic fate of molecules within a cell or organism. By tracking the incorporation of deuterium from a labeled precursor like this compound into various metabolites, researchers can map out metabolic pathways and quantify metabolic fluxes. This approach, sometimes termed 'Deuteromics', provides a dynamic picture of metabolism that is not achievable with traditional static measurements.

In proteomics, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein conformation and dynamics. By exposing a protein to a deuterated solvent, the exchange rate of amide hydrogens for deuterium can be measured, providing information about the protein's structure and flexibility. This can be used to study protein folding, protein-ligand interactions, and conformational changes associated with disease.

The integration of data from these different "omics" platforms, facilitated by advanced bioinformatics tools, will be crucial for building comprehensive models of cellular function and for understanding the systemic effects of deuterated compounds.

Development of Novel Computational Tools for Predictive Deuterium Chemistry

The ability to predict the properties and behavior of deuterated compounds before their synthesis would significantly accelerate research and development. Novel computational tools are being developed to achieve this goal, focusing on predicting isotope effects, reaction outcomes, and biological activity.

Quantum mechanical (QM) calculations can be used to predict kinetic isotope effects by modeling the transition state of a reaction. These calculations can help in understanding the underlying mechanisms of reactions involving deuterated compounds and in designing molecules with desired KIEs. Density Functional Theory (DFT) is another computational method used to investigate the properties of deuterated molecules.

Molecular dynamics (MD) simulations can be used to study the behavior of deuterated compounds in complex environments, such as in solution or within the active site of an enzyme. These simulations can provide insights into how deuteration affects molecular conformation, dynamics, and interactions with other molecules.

Furthermore, software is being developed to analyze and visualize data from techniques like HDX-MS, aiding in the interpretation of complex experimental results. The continued development and integration of these computational tools will be essential for advancing our understanding of deuterium chemistry and for guiding the rational design of novel deuterated compounds.

Exploration of New Application Avenues beyond Traditional Fields

While deuterated compounds have traditionally been used in mechanistic studies and as internal standards for analytical chemistry, their unique properties are opening up new application avenues in a variety of fields.

In materials science , the incorporation of deuterium can alter the physical properties of materials. For example, deuterated polymers can exhibit enhanced thermal stability and different neutron scattering properties compared to their non-deuterated counterparts, making them valuable for specific applications. Deuteration has also been shown to improve the performance of organic light-emitting diodes (OLEDs).

In environmental science , deuterated compounds can be used as tracers to study the movement of water and pollutants in the environment. For instance, deuterated water (D₂O) can be used to trace groundwater flow and to monitor hydraulic fracturing processes. The use of stable isotopes like deuterium is often preferred as it poses no environmental hazard.

In drug development , the "deuterium switch" strategy, where a hydrogen atom in a known drug is replaced with deuterium, has gained significant traction. This can lead to improved pharmacokinetic properties, such as a longer half-life and reduced metabolism, potentially resulting in a more effective and safer drug.

The exploration of these and other novel applications will continue to drive research into the synthesis and properties of deuterated compounds like this compound.

Q & A

Q. What are the validated methods for synthesizing Bromoethane-2,2,2-d3, and how do isotopic purity considerations influence reaction design?

this compound is typically synthesized via halogen exchange or isotopic labeling of non-deuterated precursors. For example, deuterated bromoethanes are often prepared by reacting ethanol-d6 with hydrobromic acid under reflux, ensuring complete deuteration at the desired positions . Isotopic purity (>99 atom% D) is critical for minimizing interference in kinetic or mechanistic studies. Researchers must use high-purity deuterated starting materials and rigorously exclude moisture to avoid proton back-exchange . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) or mass spectrometry should confirm isotopic enrichment and purity .

Q. How can this compound be quantified in complex matrices, and what are the detection limits for common analytical methods?

Gas chromatography with flame ionization detection (GC/FID) or mass spectrometry (GC-MS) are standard for quantifying bromoethane derivatives. For air samples, adsorption on activated charcoal followed by desorption in 2-propanol and GC analysis achieves a detection limit of 0.02 mg/m³ . In solution-phase studies, headspace GC-MS improves sensitivity for volatile compounds like this compound, with detection limits in the ng/mL range. Deuterated analogs may require adjusted calibration curves due to slight retention time shifts compared to non-deuterated counterparts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is volatile and toxic, requiring storage at 0–6°C in sealed, inert containers to prevent decomposition . Use fume hoods for manipulations, and pair with personal protective equipment (PPE) including nitrile gloves and gas-tight goggles. Spill containment kits should include activated carbon or vermiculite for absorption. Waste must be treated as halogenated organic waste, with neutralization via controlled hydrolysis (e.g., NaOH/ethanol) before disposal .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence reaction mechanisms involving this compound in nucleophilic substitution studies?

Deuterium substitution at the β-position (C-2) alters reaction kinetics by increasing the activation energy for SN2 pathways due to reduced hyperconjugative stabilization of the transition state. For example, in reactions with hydroxide ions, values >1.2 indicate significant primary KIEs, supporting a concerted mechanism . Researchers should compare rates of deuterated vs. non-deuterated analogs under identical conditions (solvent, temperature) and use computational modeling (e.g., DFT) to correlate isotopic effects with transition-state geometry .

Q. What experimental strategies resolve contradictions in isotopic tracer studies using this compound?

Conflicting data often arise from incomplete deuteration or isotopic scrambling. To mitigate this:

- Validate isotopic purity via high-resolution mass spectrometry (HRMS) to rule out H loss or exchange.

- Use kinetic control in reactions to minimize equilibration (e.g., low temperatures for SN1 pathways).

- Cross-check results with complementary techniques, such as infrared spectroscopy (C-D stretching at ~2100 cm⁻¹) or H-decoupled H NMR .

Q. How is this compound applied in advanced NMR or mass spectrometry imaging (MSI) for metabolic tracing?

As a stable isotope-labeled probe, this compound enables tracking of metabolic alkylation pathways. In MSI, its deuterated methyl group () produces distinct isotopic clusters, allowing differentiation from endogenous metabolites. For example, in studies of glutathione adduct formation, LC-MS/MS with selected reaction monitoring (SRM) can trace -labeled ethylation products with high specificity . In H NMR, the absence of proton background signals enhances detection sensitivity in complex biological matrices .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.